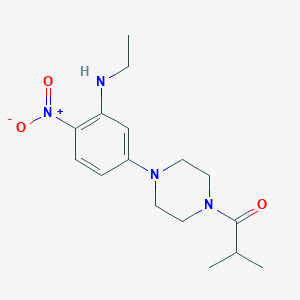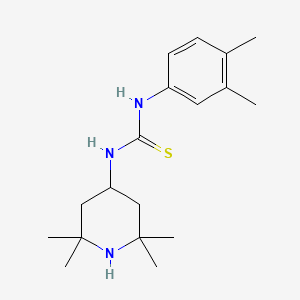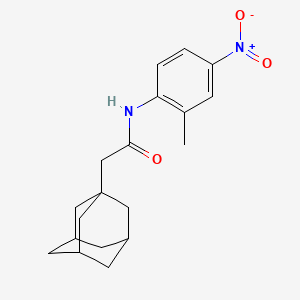
N-ethyl-5-(4-isobutyryl-1-piperazinyl)-2-nitroaniline
Übersicht
Beschreibung
N-ethyl-5-(4-isobutyryl-1-piperazinyl)-2-nitroaniline, also known as Sunitinib, is a small molecule drug used in cancer therapy. It was first synthesized in 1998 by Pfizer and received FDA approval in 2006 for the treatment of renal cell carcinoma and gastrointestinal stromal tumor. Sunitinib is a tyrosine kinase inhibitor that targets multiple receptor tyrosine kinases, including vascular endothelial growth factor receptor, platelet-derived growth factor receptor, and stem cell factor receptor.
Wirkmechanismus
N-ethyl-5-(4-isobutyryl-1-piperazinyl)-2-nitroaniline inhibits multiple receptor tyrosine kinases, which are involved in various cellular processes, including cell proliferation, angiogenesis, and survival. By inhibiting these kinases, N-ethyl-5-(4-isobutyryl-1-piperazinyl)-2-nitroaniline blocks the downstream signaling pathways that promote tumor growth and angiogenesis. In addition, N-ethyl-5-(4-isobutyryl-1-piperazinyl)-2-nitroaniline has been shown to induce apoptosis in cancer cells and to inhibit the activity of cancer stem cells.
Biochemical and Physiological Effects:
N-ethyl-5-(4-isobutyryl-1-piperazinyl)-2-nitroaniline has been shown to have several biochemical and physiological effects on cancer cells and normal cells. It has been shown to inhibit the activity of multiple receptor tyrosine kinases, including vascular endothelial growth factor receptor, platelet-derived growth factor receptor, and stem cell factor receptor. By inhibiting these kinases, N-ethyl-5-(4-isobutyryl-1-piperazinyl)-2-nitroaniline blocks the downstream signaling pathways that promote tumor growth and angiogenesis. N-ethyl-5-(4-isobutyryl-1-piperazinyl)-2-nitroaniline has also been shown to induce apoptosis in cancer cells and to inhibit the activity of cancer stem cells. However, N-ethyl-5-(4-isobutyryl-1-piperazinyl)-2-nitroaniline can also have adverse effects on normal cells, such as cardiotoxicity, hypertension, and hypothyroidism.
Vorteile Und Einschränkungen Für Laborexperimente
N-ethyl-5-(4-isobutyryl-1-piperazinyl)-2-nitroaniline has several advantages for lab experiments, including its well-established mechanism of action, its ability to inhibit multiple receptor tyrosine kinases, and its efficacy in various types of cancer. However, N-ethyl-5-(4-isobutyryl-1-piperazinyl)-2-nitroaniline also has limitations for lab experiments, such as its potential toxicity to normal cells, its variable pharmacokinetics, and its limited bioavailability.
Zukünftige Richtungen
There are several future directions for the research and development of N-ethyl-5-(4-isobutyryl-1-piperazinyl)-2-nitroaniline. One direction is to investigate its potential use in combination with other cancer therapies, such as chemotherapy and immunotherapy. Another direction is to identify biomarkers that can predict the response to N-ethyl-5-(4-isobutyryl-1-piperazinyl)-2-nitroaniline and to develop personalized treatment strategies based on these biomarkers. Additionally, there is a need to develop more potent and selective tyrosine kinase inhibitors that can overcome the limitations of N-ethyl-5-(4-isobutyryl-1-piperazinyl)-2-nitroaniline and to identify new targets for cancer therapy. Finally, there is a need to investigate the potential use of N-ethyl-5-(4-isobutyryl-1-piperazinyl)-2-nitroaniline in non-cancer diseases, such as pulmonary arterial hypertension and Alzheimer's disease.
Wissenschaftliche Forschungsanwendungen
N-ethyl-5-(4-isobutyryl-1-piperazinyl)-2-nitroaniline has been extensively studied in preclinical and clinical trials for its efficacy in cancer therapy. It has been shown to inhibit tumor growth and angiogenesis in various types of cancer, including renal cell carcinoma, gastrointestinal stromal tumor, pancreatic neuroendocrine tumor, and breast cancer. N-ethyl-5-(4-isobutyryl-1-piperazinyl)-2-nitroaniline has also been investigated for its potential use in combination with other cancer therapies, such as chemotherapy and immunotherapy. In addition, N-ethyl-5-(4-isobutyryl-1-piperazinyl)-2-nitroaniline has been studied for its potential use in non-cancer diseases, such as pulmonary arterial hypertension and Alzheimer's disease.
Eigenschaften
IUPAC Name |
1-[4-[3-(ethylamino)-4-nitrophenyl]piperazin-1-yl]-2-methylpropan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O3/c1-4-17-14-11-13(5-6-15(14)20(22)23)18-7-9-19(10-8-18)16(21)12(2)3/h5-6,11-12,17H,4,7-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PURVWQQUWGSUMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=C(C=CC(=C1)N2CCN(CC2)C(=O)C(C)C)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{4-[3-(Ethylamino)-4-nitrophenyl]piperazin-1-yl}-2-methylpropan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(5-chloro-2-methoxyphenyl)-4-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-2-carboxamide](/img/structure/B4138730.png)
![2-[(4-chlorobenzyl)amino]-1-(2-methyl-2H-tetrazol-5-yl)ethanol hydrochloride](/img/structure/B4138733.png)
![rel-(2R,3R)-3-[methyl(3-phenylpropyl)amino]-2,3-dihydrospiro[indene-1,4'-piperidin]-2-ol bis(trifluoroacetate) (salt)](/img/structure/B4138739.png)
![2-(1H-benzimidazol-1-yl)-N-[3-(4-morpholinyl)propyl]acetamide](/img/structure/B4138746.png)
![4-fluoro-N-{[4-methyl-5-({2-oxo-2-[(1-phenylethyl)amino]ethyl}thio)-4H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B4138754.png)

![2-[5-(4-methoxyphenyl)-2H-tetrazol-2-yl]-N-(1-phenylethyl)acetamide](/img/structure/B4138761.png)
![N-[2-(4-butylphenyl)-6-chloro-2H-1,2,3-benzotriazol-5-yl]-2-furamide](/img/structure/B4138772.png)
![7-[4-(dimethylamino)phenyl]-2-{[2-(4-morpholinyl)ethyl]amino}-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B4138787.png)
![[2-(5-{[(2-methoxyphenyl)amino]carbonyl}-6-methyl-2-thioxo-1,2,3,4-tetrahydro-4-pyrimidinyl)phenoxy]acetic acid](/img/structure/B4138792.png)
![1-[(3,4-dimethoxyphenyl)sulfonyl]-4-(2-methyl-4-nitrophenyl)piperazine](/img/structure/B4138798.png)
![4,4,6-trimethyl-1,2-dioxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl 2-methoxybenzoate](/img/structure/B4138803.png)
amine hydrochloride](/img/structure/B4138807.png)
